The compound (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester is a complex organic molecule with significant interest in chemical research and potential applications in pharmaceuticals. Its molecular formula is and it has a molecular weight of approximately 198.22 g/mol. This compound is characterized by its unique bicyclic structure, which contributes to its chemical properties and biological activities.
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis. It falls under the classification of dioxatricyclic compounds, which are known for their diverse applications in medicinal chemistry and materials science. The structural complexity of this compound allows for various functionalizations, making it a valuable target for synthetic chemists.
The synthesis of (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester typically involves multi-step organic reactions that may include cyclization processes, esterification, and oxidation steps.
The molecular structure of (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester can be represented using various notations:
InChI=1S/C10H14O4/c1-3-14-10(12)9-7(11)5-4-6(9)2/h4-5H,3H2,1-2H3,(H,12)/t4-,5-,6+/m0/s1CCOC(=O)[C@H]1[C@@H]2C[C@@H](O)[C@H]1C(=O)O[C@H]2CThe stereochemistry indicated by the IUPAC name suggests specific three-dimensional arrangements that are crucial for the compound's reactivity and interaction with biological targets.
The compound may undergo various chemical reactions including:
Understanding the reactivity patterns requires knowledge of functional groups present in the structure and their respective mechanisms under different conditions.
The mechanism by which (1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester exerts its effects (if applicable in biological systems) typically involves:
Research into its mechanism often involves in vitro studies to assess binding affinities and biological activities.
The compound has potential applications in:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1